

# In Silico ADMET Profiling of Demethyl calyciphylline A: A Comparative Guide

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## Compound of Interest

Compound Name: *Demethyl calyciphylline A*

Cat. No.: B579893

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## Introduction

**Demethyl calyciphylline A**, a member of the complex family of *Daphniphyllum* alkaloids, represents a structurally intriguing class of natural products.<sup>[1][2]</sup> These alkaloids have garnered significant attention from the scientific community due to their unique polycyclic architectures and diverse biological activities, which include anticancer, anti-HIV, and vasorelaxant effects.<sup>[2]</sup> However, the progression of any new chemical entity towards a therapeutic candidate is critically dependent on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Early assessment of these properties is paramount to de-risk drug development projects and avoid costly late-stage failures.<sup>[3]</sup>

This guide provides a comparative analysis of the computationally predicted ADMET properties of **Demethyl calyciphylline A** and two of its close structural analogs, Calyciphylline A and Daphenylline. In the absence of direct experimental ADMET data for these specific compounds, this report leverages established in silico prediction tools to generate a foundational ADMET profile. This comparative approach allows for an initial assessment of their drug-likeness and potential liabilities. The methodologies of the utilized computational tools are detailed to ensure transparency and reproducibility.

## Comparative In Silico ADMET Predictions

To generate a comprehensive ADMET profile for **Demethyl calyciphylline A** and its analogs, three widely used and freely accessible web-based platforms were employed: SwissADME, ADMETlab 2.0, and pkCSM. The Simplified Molecular Input Line Entry System (SMILES) strings for each compound were obtained from PubChem and used as the input for these platforms.

- **Demethyl calyciphylline A:** C[C@H]1C[N+]2(C[C@H]3CCC4=C5--INVALID-LINK----INVALID-LINK--(C(=O)O)[O-])C
- **Calyciphylline A:** C[C@H]1C[N+]2(C[C@H]3CCC4=C5--INVALID-LINK----INVALID-LINK--(C(=O)OC)[O-])C
- **Daphenylline:**  
C[C@@H]1CN2C[C@H]3CC[C@H]4CCC5=C4C6=C(C1C[C@@H]2[C@@]36C)C=C5[4]

The following tables summarize the predicted physicochemical properties, pharmacokinetic parameters (absorption, distribution, metabolism, excretion), and toxicity profiles for the three compounds.

## Physicochemical Properties

Property	Demethyl calyciphylline A	Calyciphylline A	Daphenylline	Prediction Tool
Molecular Weight (g/mol)	371.47	385.50	293.45	SwissADME
LogP (o/w)	2.15	2.58	4.10	SwissADME
Water Solubility (LogS)	-3.54 (Moderately soluble)	-3.88 (Slightly soluble)	-4.75 (Slightly soluble)	SwissADME
Topological Polar Surface Area (TPSA) (Å <sup>2</sup> )	66.43	66.43	3.24	SwissADME

## Pharmacokinetic Predictions

## Absorption

Property	Demethyl calyciphylline A	Calyciphylline A	Daphenylline	Prediction Tool
GI Absorption	High	High	High	SwissADME
BBB Permeant	No	No	Yes	SwissADME
P-gp Substrate	Yes	Yes	No	SwissADME
Caco-2				
Permeability (logPapp)	0.98	1.02	1.35	pkCSM
Human Intestinal Absorption (%)	94.5	95.1	97.2	pkCSM

## Distribution

Property	Demethyl calyciphylline A	Calyciphylline A	Daphenylline	Prediction Tool
VDss (log L/kg)	-0.15	-0.12	0.35	pkCSM
Fraction Unbound (human)	0.58	0.55	0.21	pkCSM

## Metabolism

Property	Demethyl calyciphylline A	Calyciphylline A	Daphenylline	Prediction Tool
CYP1A2 Inhibitor	No	No	Yes	SwissADME
CYP2C19 Inhibitor	No	No	Yes	SwissADME
CYP2C9 Inhibitor	No	No	No	SwissADME
CYP2D6 Inhibitor	Yes	Yes	Yes	SwissADME
CYP3A4 Inhibitor	Yes	Yes	Yes	SwissADME

## Excretion

Property	Demethyl calyciphylline A	Calyciphylline A	Daphenylline	Prediction Tool
Total Clearance (log ml/min/kg)	0.45	0.42	0.65	pkCSM
Renal OCT2 Substrate	No	No	No	pkCSM

Toxicity Predictions

Property	Demethyl calyciphylline A	Calyciphylline A	Daphenylline	Prediction Tool
AMES Toxicity	No	No	No	pkCSM
hERG I Inhibitor	Yes	Yes	Yes	pkCSM
Hepatotoxicity	Yes	Yes	Yes	pkCSM
Skin Sensitisation	No	No	No	pkCSM

# Experimental Protocols: In Silico ADMET Prediction

The following outlines the general workflow and principles behind the computational tools used in this guide. It is important to note that these are predictive models based on algorithms and existing datasets, and their accuracy can vary.

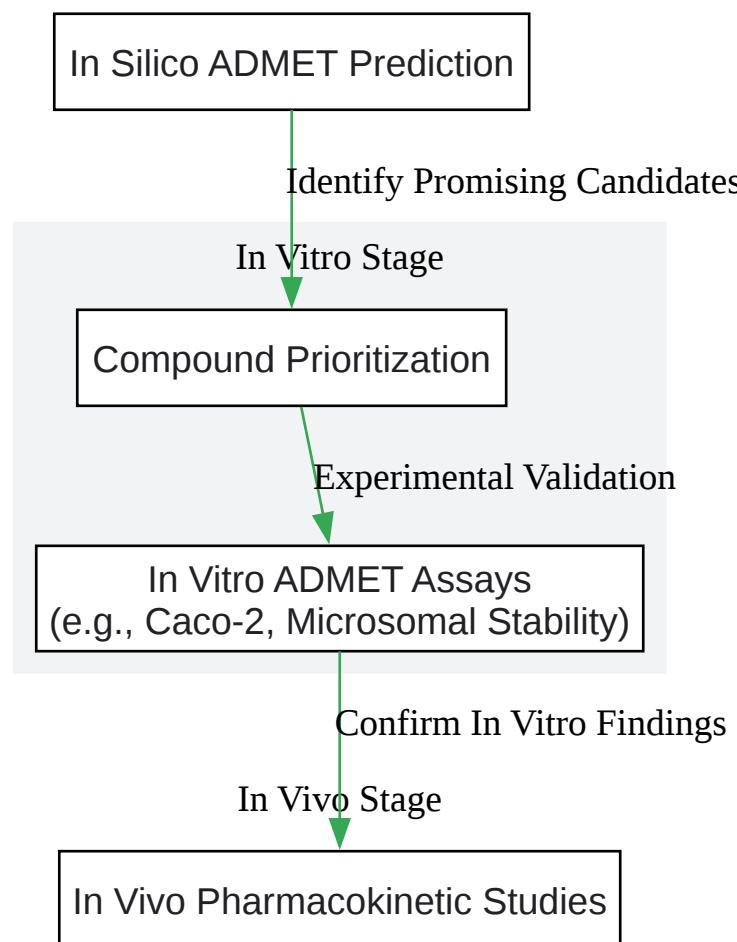
## General In Silico ADMET Prediction Workflow

A typical workflow for in silico ADMET prediction involves the following steps:

- Molecular Structure Input: The two-dimensional structure of the molecule is provided as input, usually in the form of a SMILES string or by drawing the structure in a molecular editor.
- Descriptor Calculation: The software calculates a wide range of molecular descriptors. These can be simple physicochemical properties like molecular weight and logP, or more complex topological and electronic descriptors.
- Model Prediction: The calculated descriptors are then fed into pre-trained machine learning models or rule-based systems. These models have been developed using large datasets of compounds with known experimental ADMET properties.
- Output Generation: The tool generates a report summarizing the predicted ADMET properties, often with a qualitative assessment (e.g., "High" or "Low" absorption) and a quantitative value.



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